molecular formula C5H4Cl2N2O B15358337 3,5-dichloro-6-methyl-1H-pyrazin-2-one

3,5-dichloro-6-methyl-1H-pyrazin-2-one

Cat. No.: B15358337
M. Wt: 179.00 g/mol
InChI Key: QKHQYQGJFUZBJU-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methyl-1H-pyrazin-2-one is a heterocyclic compound characterized by a pyrazinone core substituted with chlorine atoms at positions 3 and 5, a methyl group at position 6, and a hydrogen at position 1. Its molecular formula is C₅H₄Cl₂N₂O, with a molecular weight of 191.01 g/mol. The compound exhibits moderate polarity due to its carbonyl group and halogen substituents, influencing its solubility in organic solvents like acetone or ethyl acetate .

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

3,5-dichloro-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H4Cl2N2O/c1-2-3(6)9-4(7)5(10)8-2/h1H3,(H,8,10)

InChI Key

QKHQYQGJFUZBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-6-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,5-dichloro-2-hydroxypyrazine with a methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrazinones or other derivatives.

Scientific Research Applications

3,5-Dichloro-6-methyl-1H-pyrazin-2-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5-Dichloro-6-methyl-1H-pyrazin-2-one is similar to other pyrazinone derivatives, such as 3,5-dimethylpyrazole and pyrrolopyrazine derivatives. its unique chloro and methyl substituents contribute to distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazinone/Pyridazinone Derivatives

A comparative analysis with structurally analogous compounds highlights the impact of substituents on reactivity, stability, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5-Dichloro-6-methyl-1H-pyrazin-2-one C₅H₄Cl₂N₂O 3-Cl, 5-Cl, 6-CH₃ 191.01 Intermediate in agrochemical synthesis
1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one C₁₂H₁₀Cl₂N₂O 3-Cl, 5-Cl, 6-CH₃, 1-benzyl 269.13 Higher lipophilicity (density ~1.35 g/cm³); potential pharmaceutical applications
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., 3a-3h) C₁₀H₇ClN₂O 5-Cl, 6-phenyl, variable N-substituents Varies (~220–250) Antifungal/antibacterial activity; synthesized via alkylation

Key Observations :

  • Halogenation: The presence of chlorine atoms at positions 3 and 5 enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with non-chlorinated pyrazinones, which exhibit lower reactivity .
  • Ring System: Pyridazinone derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) differ in ring structure (six-membered vs. five-membered pyrazinone) but share similar reactivity profiles due to the carbonyl group .

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